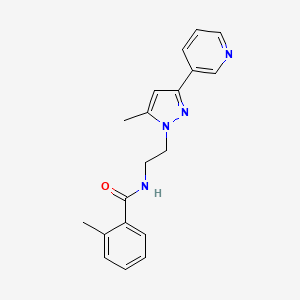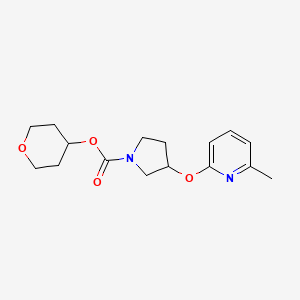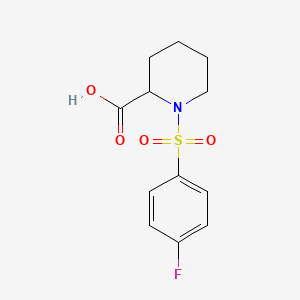
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid” is a chemical compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a 4-fluoro-benzenesulfonyl group, which is a type of aryl fluoride .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, a carboxylic acid group, and a 4-fluoro-benzenesulfonyl group . The exact structure would depend on the positions of these groups on the piperidine ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the benzene ring and the electron-donating properties of the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a piperidine ring often have basic properties .Scientific Research Applications
Synthetic Chemistry Applications
- Nucleophilic Aromatic Substitution : A study by Pietra and Vitali (1972) explored nucleophilic aromatic substitution reactions, providing insights into synthetic routes that could potentially involve compounds like 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid. Their work highlighted mechanisms of addition-elimination with nitro-group expulsion, relevant to understanding the reactivity of related sulfonyl compounds (Pietra & Vitali, 1972).
- Practical Synthesis of Fluorinated Compounds : Research by Qiu et al. (2009) on synthesizing 2-Fluoro-4-bromobiphenyl, a precursor for anti-inflammatory drugs, underscores the importance of fluoro-benzenesulfonyl derivatives in pharmaceutical manufacturing. Their work could suggest methodologies applicable to synthesizing related fluoro-benzenesulfonyl compounds (Qiu et al., 2009).
Biological Activity and Environmental Impact
- Biocatalyst Inhibition by Carboxylic Acids : Jarboe et al. (2013) reviewed the impact of carboxylic acids on microbes, which could be extrapolated to the effects of related carboxylic acid derivatives, including the potential antimicrobial properties of this compound (Jarboe et al., 2013).
- Fluorinated Chemical Alternatives : Wang et al. (2013) discussed fluorinated alternatives to environmentally persistent chemicals, highlighting the importance of understanding the environmental fate and risks of fluorinated compounds like this compound (Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGZEWXAWCRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
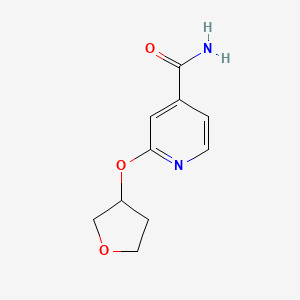
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)
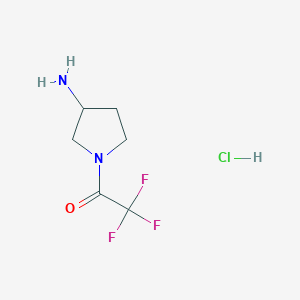
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)
![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)
![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)
